Technical Whitepaper: Chemical, Physical, and Structural Properties of (4-tert-butylcyclohexyl)methyl acetate
Technical Whitepaper: Chemical, Physical, and Structural Properties of (4-tert-butylcyclohexyl)methyl acetate
Executive Summary
In the fields of synthetic fragrance chemistry and advanced materials, the architectural manipulation of cycloaliphatic esters plays a critical role in dictating volatility, olfactory receptor binding, and chemical stability. (4-tert-butylcyclohexyl)methyl acetate is a specialized primary ester characterized by its bulky tert-butyl conformational lock and a methylene spacer. This whitepaper provides an in-depth technical analysis of its physicochemical properties, stereochemical dynamics, and validated synthesis protocols, designed for researchers and drug development professionals requiring precise structural and behavioral data.
Molecular Architecture & Physicochemical Profile
The molecular framework of (4-tert-butylcyclohexyl)methyl acetate (C₁₃H₂₄O₂) distinguishes itself from its widely known secondary ester homologue, 4-tert-butylcyclohexyl acetate (Vertenex) ([1]). The insertion of a methylene (-CH₂-) spacer between the cyclohexyl ring and the acetate moiety transforms the molecule into a primary ester. This structural modification increases overall lipophilicity and alters the spatial orientation of the carbonyl group, which directly impacts its hydrolysis rate and binding affinity in olfactory or pharmacological targets.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | (4-tert-butylcyclohexyl)methyl acetate |
| IUPAC Nomenclature | [4-(tert-butyl)cyclohexyl]methyl acetate |
| Molecular Formula | C₁₃H₂₄O₂ |
| Molecular Weight | 212.33 g/mol |
| CAS Registry Number (cis-isomer) | 19461-34-8 ([2]) |
| CAS Registry Number (trans-isomer) | 19461-35-9 ([3]) |
| CAS Registry Number (Unspecified) | 85204-31-5 ([4]) |
| Physical State | Clear, colorless to pale yellow liquid |
| Solubility Profile | Insoluble in aqueous media; miscible with organic solvents (ether, ethanol) |
Stereochemical Dynamics: The Conformational Lock
The 4-tert-butylcyclohexyl system is a textbook example of conformational control. The tert-butyl group is exceptionally bulky; placing it in an axial position would result in severe 1,3-diaxial steric clashes with the ring protons. Consequently, the tert-butyl group acts as a "conformational lock," exclusively occupying the equatorial position and freezing the ring's chair inversion.
Because the ring is locked, the stereochemistry of the molecule is entirely dictated by the relative positioning of the -CH₂OAc group:
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The trans-Isomer (CAS 19461-35-9): The -CH₂OAc group occupies the equatorial position, resulting in a diequatorial conformation. This minimizes intramolecular steric strain, making it the thermodynamically favored isomer. It typically exhibits tighter molecular packing and a distinct woody/musky olfactory profile.
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The cis-Isomer (CAS 19461-34-8): The -CH₂OAc group is forced into the axial position, creating an equatorial-axial conformation. The resulting steric strain slightly elevates the molecule's ground-state energy, altering its vapor pressure and receptor-binding kinetics, often yielding a more intense floral note.
Conformational dynamics and physical property divergence of cis/trans isomers.
Synthesis & Purification Protocols
The synthesis of (4-tert-butylcyclohexyl)methyl acetate relies on the acid-catalyzed acetylation of its corresponding primary alcohol. The following protocol is adapted from validated patent literature detailing the creation of deodorizing agents ([5]).
Step-by-Step Methodology
Objective: High-yield esterification of cis/trans-4-tert-butylcyclohexylmethanol.
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Reagent Assembly: In a dry reaction flask, combine 8.5 g (~0.05 mol) of cis/trans-4-tert-butylcyclohexylmethanol with 5.5 g of acetic anhydride.
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Causality: Acetic anhydride is utilized instead of acetic acid to prevent the generation of water, thereby driving the esterification equilibrium strictly to the right without the need for Dean-Stark dehydration.
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Catalyst Introduction: Add a catalytic amount (a few crystals) of p-toluenesulfonic acid (p-TsOH).
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Causality:p-TsOH is a highly soluble, strong organic acid that efficiently protonates the carbonyl oxygen of acetic anhydride, drastically enhancing its electrophilicity toward the primary alcohol.
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Reaction Incubation: Stir the mixture briefly to homogenize, then allow it to stand overnight at ambient room temperature.
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Causality: Conducting the reaction at room temperature over an extended period ensures thermodynamic completion while suppressing heat-induced side reactions (such as elimination or polymerization).
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Self-Validating Quench: Add 2 mL of distilled water and 0.5 g of sodium acetate to the reaction vessel. Stir vigorously for 30 minutes.
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Causality: This is a critical self-validating step. The water hydrolyzes unreacted acetic anhydride into acetic acid. Simultaneously, the sodium acetate acts as a mild base to neutralize the strong p-TsOH catalyst. Failing to neutralize the acid prior to aqueous workup would establish an equilibrium that favors the acid-catalyzed hydrolysis of the newly formed ester back into the alcohol.
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Phase Separation & Extraction: Pour the quenched mixture into 100 mL of water and extract with diethyl ether. The lipophilic target ester partitions into the upper organic phase, while the aqueous phase retains the acetic acid and sodium tosylate byproducts.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified ester.
Step-by-step synthetic workflow and workup for (4-tert-butylcyclohexyl)methyl acetate.
Applications in Fragrance & Pharmacological Relevance
While the secondary ester Vertenex is a ubiquitous base note in perfumery ([6]), the primary ester (4-tert-butylcyclohexyl)methyl acetate serves a specialized function. Patent literature highlights its exceptional efficacy as an active deodorizing agent ([5]).
Unlike traditional masking fragrances that simply overwhelm the olfactory receptors with high-intensity scents, this compound interacts competitively at the receptor level to counteract malodorous molecules (such as lower amines and thiols). Furthermore, the primary ester linkage provides a distinct hydrolysis profile on human skin. The local skin microbiome contains esterases that slowly cleave the acetate group, providing a controlled, sustained release of the parent alcohol, acting as a functional fixative in advanced dermatological and cosmetic formulations.
References
- Title: DE2650602A1 - Agent against unpleasant odors (deodorizing agent)
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Title: B2B : de meilleurs achats de produits chimiques (CAS 85204-31-5) Source: Pinpools URL: [Link]
Sources
- 1. 4-tert-Butylcyclohexyl acetate | 32210-23-4 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 19461-35-9(Cyclohexanemethanol,4-(1,1-dimethylethyl)-, acetate, trans- (9CI)) | Kuujia.com [de.kuujia.com]
- 4. pinpools.com [pinpools.com]
- 5. DE2650602A1 - Agent against unpleasant odors (deodorizing agent) - Google Patents [patents.google.com]
- 6. 4-tert-butylcyclohexyl Acetate For Long-lasting Musk Effects In Fine Fragrances [chemicalbull.com]
